molecular formula C14H11FN2O2 B14938890 N-(4-carbamoylphenyl)-2-fluorobenzamide

N-(4-carbamoylphenyl)-2-fluorobenzamide

Cat. No.: B14938890
M. Wt: 258.25 g/mol
InChI Key: PLADWBOSSWDWBH-UHFFFAOYSA-N
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Description

N-(4-carbamoylphenyl)-2-fluorobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a carbamoyl group attached to a phenyl ring, which is further connected to a fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-2-fluorobenzamide typically involves a multi-step process. One common method includes the reaction of 4-aminobenzoyl amide with 2-fluorobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

For industrial production, the synthesis pathway is optimized to improve yield and efficiency. The process may involve the use of safer and more cost-effective reagents and solvents. For instance, the use of N,N-dimethylformamide as a solvent is avoided due to its toxicity, and alternative solvents are employed .

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-2-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

N-(4-carbamoylphenyl)-2-fluorobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-2-fluorobenzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-carbamoylphenyl)-2-fluorobenzamide is unique due to the presence of both a carbamoyl group and a fluorobenzamide moiety, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H11FN2O2

Molecular Weight

258.25 g/mol

IUPAC Name

N-(4-carbamoylphenyl)-2-fluorobenzamide

InChI

InChI=1S/C14H11FN2O2/c15-12-4-2-1-3-11(12)14(19)17-10-7-5-9(6-8-10)13(16)18/h1-8H,(H2,16,18)(H,17,19)

InChI Key

PLADWBOSSWDWBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C(=O)N)F

Origin of Product

United States

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